molecular formula C7H10N4O B12856051 3-Amino-5-(3-aminopropyl)isoxazole-4-carbonitrile

3-Amino-5-(3-aminopropyl)isoxazole-4-carbonitrile

Cat. No.: B12856051
M. Wt: 166.18 g/mol
InChI Key: OMKMTSLMCNCUPP-UHFFFAOYSA-N
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Description

3-Amino-5-(3-aminopropyl)isoxazole-4-carbonitrile is a heterocyclic compound with the molecular formula C7H10N4O. It belongs to the isoxazole family, which is known for its wide range of biological activities and therapeutic potential . This compound features an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. The presence of amino and nitrile groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(3-aminopropyl)isoxazole-4-carbonitrile can be achieved through several methods. One common approach involves the cycloaddition reaction of an alkyne with a nitrile oxide, which forms the isoxazole ring . This reaction typically requires a catalyst such as copper (I) or ruthenium (II) to proceed efficiently . Another method involves the use of microwave irradiation or ultrasonication to activate the reactants, which can lead to higher yields and shorter reaction times .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using metal catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(3-aminopropyl)isoxazole-4-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoxazole derivatives, which can have different biological and chemical properties depending on the substituents introduced .

Scientific Research Applications

3-Amino-5-(3-aminopropyl)isoxazole-4-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-5-(3-aminopropyl)isoxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of enzymes involved in inflammatory processes, thereby reducing inflammation. The compound may also interact with neurotransmitter receptors in the brain, leading to anticonvulsant or antidepressant effects . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-(3-aminopropyl)isoxazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and nitrile groups allows for a wide range of chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

3-amino-5-(3-aminopropyl)-1,2-oxazole-4-carbonitrile

InChI

InChI=1S/C7H10N4O/c8-3-1-2-6-5(4-9)7(10)11-12-6/h1-3,8H2,(H2,10,11)

InChI Key

OMKMTSLMCNCUPP-UHFFFAOYSA-N

Canonical SMILES

C(CC1=C(C(=NO1)N)C#N)CN

Origin of Product

United States

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